molecular formula C18H15NO B157606 alpha-(4-Pyridyl)benzhydrol CAS No. 1620-30-0

alpha-(4-Pyridyl)benzhydrol

Cat. No.: B157606
CAS No.: 1620-30-0
M. Wt: 261.3 g/mol
InChI Key: MRHLFZXYRABVOZ-UHFFFAOYSA-N
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Description

Alpha-(4-Pyridyl)benzhydrol: is an organic compound with the molecular formula C₁₈H₁₅NO. It is also known by several other names, including diphenyl (pyridin-4-yl)methanol and diphenyl-4-pyridylmethanol . This compound is characterized by a central carbon atom bonded to a hydroxyl group, a pyridine ring, and two phenyl rings. It is a white crystalline solid with a melting point of approximately 133-135°C.

Safety and Hazards

Alpha-(4-Pyridyl)benzhydrol is harmful if swallowed and causes skin and serious eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .

Biochemical Analysis

Biochemical Properties

Alpha-(4-Pyridyl)benzhydrol acts as a ligand and interacts with various enzymes, proteins, and other biomolecules. It forms complexes with zinc halides, such as [Zn(LOH)2X2] (X = Cl, Br, I), and reacts with silver triflate to form mixed organic/inorganic complexes . These interactions suggest that this compound can modulate the activity of metal-dependent enzymes and proteins, potentially influencing biochemical reactions involving metal ions.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may interact with proteins involved in signal transduction, leading to changes in cellular responses. Additionally, this compound can modulate gene expression by binding to specific transcription factors or altering chromatin structure, thereby affecting cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a ligand, it can bind to metal ions and form complexes that modulate enzyme activity. For instance, its interaction with zinc halides can influence the catalytic activity of zinc-dependent enzymes. Additionally, this compound may inhibit or activate specific enzymes by binding to their active sites or allosteric sites, leading to changes in their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability and degradation rate can influence its efficacy and potency in biochemical assays. Long-term exposure to this compound may result in cumulative effects on cellular functions, such as alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular functions. At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects and dose-response relationships should be carefully evaluated in animal studies to determine the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can act as a substrate or inhibitor of specific enzymes, influencing metabolic flux and metabolite levels. For example, its interaction with zinc-dependent enzymes can affect the metabolism of zinc-containing compounds. Additionally, this compound may be metabolized by liver enzymes, leading to the formation of metabolites that can further modulate biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For instance, this compound may bind to transport proteins that facilitate its uptake into cells or its distribution to target tissues. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation of 4-Bromopyridine with Benzaldehyde:

    Reduction of Alpha-(4-Pyridyl)benzhydrol:

Industrial Production Methods:

  • Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, platinum oxide, glacial acetic acid.

    Substitution: Various halogenating agents and nucleophiles.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically yields the fully reduced alcohol.

Properties

IUPAC Name

diphenyl(pyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-14,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHLFZXYRABVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167281
Record name alpha-(4-Pyridyl)benzhydryl alcohol
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Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620-30-0
Record name α,α-Diphenyl-4-pyridinemethanol
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Record name alpha-(4-Pyridyl)benzhydrol
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Record name alpha-(4-Pyridyl)benzhydryl alcohol
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Record name α-(4-pyridyl)benzhydryl alcohol
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Record name alpha-(4-Pyridyl)benzhydrol
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Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a 500 mL RB flask were charged 4-cyanopyridine (10.4 g, 0.1 mole) and benzophenone (18.2 g, 0.1 mole). To this, xylene (250 mL) and sodium metal (5.0 g, 0.22 mole) cut into small pieces were added. The flask was heated slowly and refluxed under an inert atmosphere (e.g. nitrogen) with magnetic stirring for 3 hours. The color of the reaction mixture changed from clear to dark blue to dark brown during this time. The reaction mixture was cooled to room temperature and water was carefully added (150 mL). The solid product was filtered and washed with water and acetone. 4-Pyridyl diphenyl carbinol (18.3 g, 70% yield) was thus recovered with m.p. 238°-240° C.
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Synthesis routes and methods IV

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Benzophenone (54.6 grams, 0.3 mole) was charged into a 1 liter roundbottom three neck flask equipped with a mechanical stirrer, reflux condenser and dropping funnel. Xylene (300 ml) and sodium metal (16.6 grams, 0.72 mole) cut into small pieces were then added. The flask was heated slowly and refluxed under an inert atmosphere (nitrogen) with mechanical stirring for 30 minutes. 4-cyanopyridine (38.2 grams, 0.37 mole) dissolved in xylene (200 ml) was then added over a period of 1 hour, whereafter the mixture was refluxed for an additional three hours. The reaction mixture was then cooled to room temperature and water (300 ml) was carefully added. The solid was then filtered and washed with water and acetone to give 4-pyridyl diphenyl carbinol (73.1 grams, 93% yield)
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Synthesis routes and methods V

Procedure details

Sodium (16.6 grams, 0.72 mole) metal and xylene (150 ml) were charged into a 1 liter round bottom three-neck flask equipped with a mechanical stirrer, reflux condenser and two dropping funnels. The mixture was brought to reflux and the addition of benzophenone (54.6 grams, 0.3 mole) was begun. When about 1/4 to 1/3 of the benzophenone had added during 15-30 minutes, the addition of a solution of 4-cyanopyridine (38.2 grams, 0.37 mole) in xylene (200 mL) was begun at a rate so that about 1/2 of the cyanopyridine solution had been added when the addition of benzophenone was complete. The remaining cyanopyridine solution was added during another 30 minutes. Upon work-up with water (300 mL), 4-pyridyl diphenyl carbinol was obtained in about 95% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-(4-Pyridyl)benzhydrol
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Customer
Q & A

Q1: How does alpha-(4-Pyridyl)benzhydrol interact with Palladium(II), and what are the structural features of the resulting complexes?

A1: this compound (LOH) acts as a bidentate ligand, coordinating to Palladium(II) ions through the nitrogen atom of the 4-pyridyl ring. [] The resulting complexes adopt a slightly distorted square planar geometry around the Palladium(II) center. The -OH group of the LOH ligand plays a crucial role in the solid-state assembly of these complexes. For instance, in chloride-containing complexes, hydrogen bonding between the terminal -OH groups and guest molecules (like solvents) directs the formation of layered structures with a 1:2 host/guest ratio. [] The aromatic rings of the LOH ligands contribute to the stability of these structures through guest stacking interactions. [] Interestingly, the research highlights a "Venetian blinds" mechanism, where the complex molecules within these layers can rotate collectively during solvation and desolvation processes, demonstrating the dynamic nature of these systems. []

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